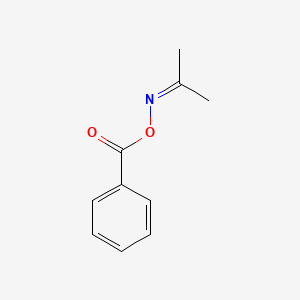

Acetoxime benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetoxime Benzoate is an aromatic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 . It’s also known by alternate names such as O-Benzoylacetoxime and O-Benzoyloxime 2-Propanone .

Synthesis Analysis

The synthesis of this compound or similar compounds often involves reactions with acetoxime. For instance, reactions of [ZnAl2(OPri)8] with acetoxime in different molar ratios in refluxing anhydrous benzene yield complexes of the type [ZnAl2(OPri)8−n{(CH3)2CNO}n], where n = 1–4 . Another example is the synthesis of Acetone Oxime, which is synthesized by the condensation of acetone and hydroxylamine in the presence of HCl .

Chemical Reactions Analysis

The chemical reactions involving this compound or similar compounds are diverse. For instance, reactions of [ZnAl2(OPri)8] with acetoxime yield complexes of the type [ZnAl2(OPri)8−n{(CH3)2CNO}n], where n = 1–4 . These complexes are transparent viscous/foamy solids .

Aplicaciones Científicas De Investigación

Antituberculosis Agents : Quinazolinone benzoates, which are structurally related to Acetoxime benzoate, have shown significant promise as antituberculosis agents. They target acetohydroxyacid synthase (AHAS), an enzyme crucial for Mycobacterium tuberculosis, demonstrating potent inhibition and activity against drug-resistant strains (Lu et al., 2015).

Food Preservative and Toxicity Studies : Sodium benzoate, a derivative of benzoate, is extensively used as a food preservative. Studies have used atomic force microscopy to analyze the biotoxicity of sodium benzoate at the single cellular level, revealing significant alterations in lymphocyte morphology and ultrastructure (Hu et al., 2008).

Effect on Glucose Homeostasis : Another study investigated the effect of sodium benzoate on glucose homeostasis in humans. It was found that acute exposure to sodium benzoate at safe levels does not significantly affect glucose homeostasis, although it alters some metabolic profiles (Lennerz et al., 2015).

Teratogenicity and Toxicity in Animal Models : Research involving zebrafish larvae demonstrated that sodium benzoate can induce neurotoxicity and nephrotoxicity, affecting the development of various organs and systems. This highlights potential risks associated with high-dose exposure to benzoate compounds (Tsay et al., 2007).

Hepatoprotective Effects Against Toxins : A study on emamectin benzoate, another benzoate derivative, showed hepatoprotective effects against biochemical and genetic disorders induced by its toxicity. Chitosan and chitosan nanoparticles were found effective in reducing liver toxicity in mice (Dawoud et al., 2021).

Herbicide Mechanisms : Acetolactate synthase-inhibiting herbicides, which may include benzoate derivatives, are used widely in agriculture. Understanding their mechanisms, including the inhibition of branched-chain amino acid synthesis and secondary effects on plant physiology, is crucial for developing more efficient and environmentally friendly herbicides (Zhou et al., 2007).

Mecanismo De Acción

Target of Action

Acetoxime benzoate, as an oxime compound , primarily targets the imine group in organic compounds . The imine group is a functional group consisting of a carbon-nitrogen double bond, where the nitrogen is connected to a hydrogen atom or an organic group .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in the structure and function of the target molecules. The oxime group in this compound can react with aldehydes or ketones to form a new oxime . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of growth substrates to benzoyl-CoA . These transformations include various types of novel reactions, such as the carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by human and rodent hepatic cytochrome P450 enzymes . The compound is metabolized to the genotoxicant and carcinogen propane 2-nitronate (P2-N) . The oxime (20 mM) was incubated with liver microsomes from mice, rats, and two humans . P2-N was found by HPLC in the urine of rats that had received acetoxime .

Result of Action

The result of the action of this compound is the formation of a new oxime . This reaction is essentially irreversible as the adduct dehydrates . The hepatocarcinogenicity of acetoxime has been tentatively linked with its metabolic oxidation to the potent genotoxicant and carcinogen propane 2-nitronate (P2-N) .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of sunlight can enhance the photocatalytic activity of zinc oxide nanoparticles derived from a zinc(II)/acetoxime system . These nanoparticles successfully degraded 99.8% of methylene blue (MB) and 55.42% of methyl orange (MO) within 160 minutes under solar irradiation . They also showed good potential to reduce the viability of E. coli and S. aureus .

Propiedades

IUPAC Name |

(propan-2-ylideneamino) benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIVZNURROIUHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC(=O)C1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluorosulfonyloxy-5-[methyl-(4-methyloxan-4-yl)carbamoyl]pyridine](/img/structure/B2968023.png)

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2968031.png)

![4-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2968033.png)

![ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2968034.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}butanamide](/img/structure/B2968035.png)

![2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968043.png)